Glycyrrhizic acid zinc salt
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Overview
Description
Glycyrrhizic acid zinc salt: is a compound derived from glycyrrhizic acid, which is the main active component of the licorice root. Glycyrrhizic acid is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties . The zinc salt form of glycyrrhizic acid enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizic acid zinc salt typically involves the neutralization of glycyrrhizic acid with zinc ions. This can be achieved by dissolving glycyrrhizic acid in water and adding a zinc salt, such as zinc chloride or zinc sulfate, under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the zinc salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the zinc salt using zinc chloride or zinc sulfate. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Glycyrrhizic acid zinc salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glycosidic bonds in glycyrrhizic acid, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.
Major Products:
Oxidation: Glycyrrhetinic acid.
Reduction: Modified glycyrrhizic acid derivatives.
Substitution: Functionalized glycyrrhizic acid compounds.
Scientific Research Applications
Chemistry: Glycyrrhizic acid zinc salt is used as a reagent in organic synthesis and as a stabilizing agent in various chemical formulations .
Biology: In biological research, this compound is used to study its effects on cellular processes, including its anti-inflammatory and antiviral activities .
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and hepatoprotective agent .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its stabilizing and bioactive properties .
Mechanism of Action
Glycyrrhizic acid zinc salt exerts its effects through multiple molecular targets and pathways. It inhibits the translocation of nuclear factor-κB (NF-κB) and suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha (TNF-α) and interleukins . Additionally, it induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), leading to apoptosis and anti-angiogenesis .
Comparison with Similar Compounds
- Glycyrrhizic acid ammonium salt
- Glycyrrhizic acid potassium salt
- Glycyrrhizic acid magnesium salt
Comparison: Glycyrrhizic acid zinc salt is unique due to its enhanced stability and bioavailability compared to other glycyrrhizic acid salts. The zinc ion provides additional therapeutic benefits, including improved anti-inflammatory and antiviral activities . Other salts, such as the ammonium and potassium salts, may have similar pharmacological properties but lack the enhanced stability and bioavailability provided by the zinc ion .
Properties
Molecular Formula |
C84H124O32Zn3 |
---|---|
Molecular Weight |
1842.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |
InChI |
InChI=1S/2C42H62O16.3Zn/c2*1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h2*16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/t2*19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m00.../s1 |
InChI Key |
TZHUIBSHYUXTHL-WEUGGKDZSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn].[Zn].[Zn] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn].[Zn].[Zn] |
Origin of Product |
United States |
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